Welcome to the BenchChem Online Store!
molecular formula C13H7ClF2O B8791016 (2-Chloro-4,5-difluorophenyl)(phenyl)methanone

(2-Chloro-4,5-difluorophenyl)(phenyl)methanone

Cat. No. B8791016
M. Wt: 252.64 g/mol
InChI Key: QRXJUNFEAMJIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05481032

Procedure details

32 g of 20% hydrogen peroxide solution are added dropwise over 30 min to a solution of 37.8 g (0.15 mol) of 2-chloro-4,5-difluorobenzophenone in 400 g of 100% sulfuric acid in such a way that the temperature remains below 35° C. The reaction is complete after 7 h. The reaction mixture is then poured on to 1200 g of ice. Extraction of the mother liquor with methyl tert-butyl ether, isolation of the crude product from the extract and crystallization from water gives 17.0 g (0.0883 mol, 88%) of colorless 2-chloro-4,5-difluorobenzoic acid melting at 104.4°-105.8° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[Cl:3][C:4]1[CH:17]=[C:16]([F:18])[C:15]([F:19])=[CH:14][C:5]=1[C:6](C1C=CC=CC=1)=[O:7]>S(=O)(=O)(O)O>[Cl:3][C:4]1[CH:17]=[C:16]([F:18])[C:15]([F:19])=[CH:14][C:5]=1[C:6]([OH:7])=[O:1]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
OO
Name
Quantity
37.8 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)F)F
Name
Quantity
400 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
1200 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains below 35° C
EXTRACTION
Type
EXTRACTION
Details
Extraction of the mother liquor with methyl tert-butyl ether, isolation of the crude product from the
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
crystallization from water

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0883 mol
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.